LW6 - 934593-90-5

LW6

Catalog Number: EVT-287397
CAS Number: 934593-90-5
Molecular Formula: C26H29NO5
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hypoxia-inducible factor-1 (HIF-1) is a heterodimeric transcription factor composed of a HIF-1α subunit and HIF-1β subunit. Whereas the HIF-1β subunit is constitutively expressed, the HIF-1α subunit is regulated by cellular oxygen levels and therefore plays an important role in maintaining cellular oxygen homeostasis. Under normoxic conditions, HIF-1α is selectively hydroxylated on proline residues 402 and 577 and targeted for destruction by the ubiquitin-proteasome system. Under hypoxic conditions, HIF-1α accumulates and dimerizes with HIF-1β to promote the transcription of a number of genes involved in angiogenesis, glycolysis, growth factor signaling, tumor invasion, and metastasis. CAY10585 is a novel small molecule inhibitor of HIF-1α accumulation and gene transcriptional activity. In a gene reporter assay using human Hep3B and AGS cell lines, CAY10585 prevented HIF-1 transcriptional activity with IC50 values of 2.6 and 0.7 µM, respectively. It blocks HIF-1α accumulation in Hep3B cells in a concentration and time-dependent manner, with complete inhibition at a concentration of 30 µM within 12 hours. CAY10585 also significantly suppresses transcription of the HIF-1 target genes VEGF and erythropoietin at 10 µM.
CAY10585, also known as LW6, was first identified and reported by a group scientists from Korea. LW8 was found to inhibits the accumulation of HIF-1alpha. LW6 decreased HIF-1alpha protein expression without affecting HIF-1beta expression. It was further found that LW8 promoted the degradation of wild type HIF-1alpha, but not of a DM-HIF-1alpha with modifications of P402A and P564A, at hydroxylation sites in the oxygen-dependent degradation domain (ODDD). LW6 did not affect the activity of prolyl hydroxylase (PHD), but induced the expression of von Hippel-Lindau (VHL), which interacts with prolyl-hydroxylated HIF-1alpha for proteasomal degradation. In the presence of LW8, knockdown of VHL did not abolish HIF-1alpha protein accumulation, indicating that LW8 degraded HIF-1alpha via regulation of VHL expression. In mice carrying xenografts of human colon cancer HCT116 cells, LW8 demonstrated strong anti-tumor efficacy in vivo and caused a decrease in HIF-1alpha expression in frozen-tissue immunohistochemical staining. These data suggest that LW8 may be valuable in the development of a HIF-1alpha inhibitor for cancer treatment. (source: Biochem Pharmacol. 2010 Oct 1;80:982-9.)

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

(S)-17b is a potent inhibitor of class I histone deacetylase (HDAC) isoforms. [] It exhibits antitumor activity in vitro against the human myelodysplastic syndrome cell line (SKM-1) and in vivo against SKM-1 xenograft models. [] (S)-17b induces G1 cell cycle arrest and apoptosis, and increases intracellular levels of acetyl-histone H3 and P21. []

(+)-2-[4-({[2-(Benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid

CP-671,305 is an orally active phosphodiesterase-4 inhibitor. [] Studies in rats revealed its involvement in enterohepatic recirculation and interactions with drug transporters like MRP2, BCRP, and OATP2B1. []

7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

This compound is a novel derivative of ceftriaxone disodium synthesized via condensation with 4-hydroxybenzaldehyde. []

3-[5-[(p-Cl-phenoxy)-methyl]-4- phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide

(8k) is a potent urease inhibitor, exhibiting an IC50 value of 42.57± 0.13 µM. [] It also demonstrates promising anti-proliferative activity. [] Docking studies were conducted to understand its interaction with urease. []

2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3)

These compounds, specifically 6a, 6b, 6d-g, demonstrated potent inhibitory activity against the aldose reductase (AR) enzyme with IC50 values ranging from 0.62 µM to 1.83 µM. [] Their potential as antidiabetic agents was further supported by molecular docking studies revealing favorable interactions with the AR enzyme. []

LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine]

LAF237, a dipeptidyl peptidase IV inhibitor, increases glucagon-like peptide-1 (GLP-1) levels and improves pancreatic islet cell function. [] When combined with the angiotensin II type 1 receptor antagonist, valsartan, it demonstrates additive beneficial effects on pancreatic β-cell structure and function in db/db mice. []

(R)- and (S)-3-acetyl-2-[5-methoxy-2-[4-[N-methyl-N-(3,4,5-trimethoxyphenethyl)amino]butoxy]phenyl]benzothiazoline hydrochloride

This study focused on the synthesis and calcium antagonistic activity of the enantiomers (+)-1 and (-)-1. [] (-)-1 exhibited greater potency as a calcium antagonist in various assays, including inhibition of depolarization-induced contraction in guinea pig taenia cecum and rabbit aorta, and demonstrated a more pronounced hypotensive effect in spontaneously hypertensive rats compared to (+)-1. []

Overview

LW6, chemically known as 3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester, is a novel inhibitor of hypoxia-inducible factor 1-alpha. This compound has garnered attention in cancer research due to its potential therapeutic applications in inhibiting tumor growth and enhancing the efficacy of other anticancer agents. LW6 operates by disrupting the accumulation of hypoxia-inducible factor 1-alpha, which is crucial for tumor survival and proliferation under low oxygen conditions.

Source and Classification

LW6 is classified as a small molecule compound and is derived from the aryloxyacetylamino-benzenoic acid derivative family. Its development was aimed at targeting the hypoxia-inducible factor pathway, which plays a significant role in cancer biology. The compound has been studied extensively for its pharmacological properties and potential applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of LW6 involves several steps that typically include the formation of the aryloxyacetylamino group followed by modifications to achieve the desired hydroxybenzoic acid structure. While specific synthetic routes may vary, they often utilize standard organic chemistry techniques such as:

  1. Refluxing: To promote reactions between starting materials.
  2. Purification: Techniques like column chromatography to isolate the final product.
  3. Characterization: Using methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the structure and purity of LW6.

The synthesis pathway has been optimized to enhance yield and minimize by-products, ensuring that the final compound is suitable for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular formula of LW6 is C26H29NO4, with a molecular weight of approximately 429.52 g/mol. The compound features a complex structure that includes:

  • An adamantyl group, which contributes to its lipophilicity.
  • A phenoxyacetylamino moiety that enhances its interaction with biological targets.

The structural representation can be visualized through various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR), which provide insights into the functional groups present within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

LW6 undergoes various metabolic transformations in vivo, primarily through phase I and phase II metabolic pathways. Key reactions include:

  1. Amide Hydrolysis: Leading to the formation of major metabolites such as 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid.
  2. Glucuronidation: A phase II reaction where glucuronic acid is conjugated to LW6 or its metabolites, facilitating excretion.
  3. Mono-Oxidation: This reaction introduces hydroxyl groups, altering the compound's pharmacokinetic properties.
Mechanism of Action

Process and Data

The primary mechanism of action for LW6 involves inhibition of hypoxia-inducible factor 1-alpha accumulation within cells. By blocking this pathway, LW6 disrupts the transcriptional activation of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions.

Research indicates that LW6 effectively reduces tumor cell viability in hypoxic environments by:

  • Inhibiting downstream signaling pathways associated with cell proliferation.
  • Enhancing apoptosis (programmed cell death) in cancer cells exposed to low oxygen levels.

This mechanism positions LW6 as a promising candidate for combination therapies aimed at improving anticancer efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LW6 exhibits several notable physical and chemical properties:

These properties are essential for formulating effective drug delivery systems and optimizing administration routes for therapeutic use .

Applications

Scientific Uses

LW6 has potential applications in various scientific fields, particularly in cancer research. Its ability to inhibit hypoxia-inducible factor 1-alpha makes it a valuable tool for:

  • Investigating tumor biology under hypoxic conditions.
  • Developing combination therapies that enhance the efficacy of existing anticancer drugs.
  • Exploring new treatment modalities for cancers characterized by high levels of hypoxia.

Moreover, ongoing studies aim to further elucidate its pharmacokinetic profile and therapeutic window, paving the way for clinical trials that could establish LW6 as a viable treatment option for cancer patients .

Introduction to LW6 as a Novel Anticancer Agent

Historical Context of HIF-1α-Targeted Therapeutics

The therapeutic targeting of HIF-1α represents a decades-long scientific endeavor marked by progressive pharmacological innovation. Early approaches focused on nonspecific agents like digoxin and topotecan, which indirectly suppressed HIF-1α accumulation through effects on topoisomerase I or protein translation. While demonstrating proof-of-concept for HIF-1α inhibition, these agents lacked specificity and exhibited significant off-target toxicities [2]. Subsequent generations of inhibitors targeted specific nodes within the HIF-1α regulatory network:

  • PHD activators aimed to enhance HIF-1α degradation under hypoxic conditions
  • HIF dimerization inhibitors prevented functional heterodimer formation
  • HIF-DNA binding inhibitors blocked transcriptional activity
  • VHL stabilizers promoted proteasomal degradation of HIF-1α

Despite promising preclinical results, these approaches faced significant challenges including limited metabolic stability, poor tumor penetration, and narrow therapeutic windows in clinical settings [8]. The discovery of LW6 through chemical library screening represented a significant advance through its unique mechanism involving VHL upregulation and mitochondrial inhibition, offering a multi-targeted approach to HIF-1α suppression [2] [6]. Unlike earlier agents, LW6 achieved HIF-1α degradation independently of oxygen-dependent hydroxylation pathways, providing a novel mechanism to overcome hypoxic adaptation.

Table 1: Evolution of HIF-1α Inhibitors in Oncology

GenerationRepresentative AgentsPrimary MechanismLimitations
FirstDigoxin, TopotecanIndirect suppression via translation inhibitionLow specificity, significant toxicity
SecondPX-478, EZN-2698HIF-1α mRNA suppressionLimited tumor penetration, resistance development
ThirdAcriflavineHIF dimerization inhibitionDNA intercalation properties
NovelLW6VHL upregulation + mitochondrial inhibitionMetabolic instability, low oral bioavailability

Rationale for LW6 Development: Addressing Hypoxia-Driven Oncogenesis

The development of LW6 emerged from a sophisticated understanding of hypoxia-mediated oncogenesis. Under hypoxic conditions (<1% O₂), which occur in approximately 50-60% of solid tumors, HIF-1α escapes VHL-mediated proteasomal degradation and translocates to the nucleus. There, it dimerizes with HIF-1β and activates transcription of genes containing hypoxia-response elements (HREs) [4] [8]. LW6 was rationally designed to disrupt this adaptive pathway through two complementary mechanisms:

  • Enhanced VHL-Mediated Degradation: LW6 promotes ubiquitin-dependent proteolysis of HIF-1α by increasing VHL protein expression. This occurs independently of prolyl hydroxylase (PHD) activity, allowing degradation even under severe hypoxia where PHD function is compromised [2] [6].

  • Mitochondrial Respiratory Inhibition: LW6 selectively accumulates in hypoxic mitochondria, disrupting electron transport chain complexes and inducing a metabolic crisis. This generates a reactive oxygen species (ROS) burst specifically in hypoxic cells, causing irreversible damage to mitochondrial membranes and triggering apoptosis [4].

This dual mechanism translates to selective cytotoxicity in hypoxic tumor regions. In A549 lung adenocarcinoma cells under 1% O₂, LW6 (20μM) reduced HIF-1α protein levels by >80% and induced hypoxia-selective apoptosis in 65-70% of cells versus <10% in normoxic controls [4]. This selectivity is particularly significant given that hypoxic tumor cells are typically resistant to conventional therapies. Mechanistically, LW6-treated hypoxic cells demonstrate mitochondrial membrane depolarization (ΔΨm loss), caspase-3 activation, and accumulation of mitochondrial superoxide (O₂•⁻) without comparable effects in normoxic cells [4].

Table 2: Key Hypoxia-Driven Oncogenic Pathways Targeted by LW6

HIF-1α-Regulated PathwayOncogenic EffectsLW6 Intervention
AngiogenesisVEGF/VEGFR activation, abnormal vasculatureSuppresses VEGF production
Metabolic ReprogrammingIncreased glycolysis (GLUT1, HK2), lactate productionInhibits glycolytic enzymes
Invasion/MetastasisEMT induction (Twist, Snail), MMP activationDownregulates matrix metalloproteinases
Stemness MaintenanceOct4, Nanog, Sox2 expressionReduces cancer stem cell populations
Immune EvasionPD-L1 upregulation, T-cell exclusionReverses checkpoint ligand expression

Research Significance in Pharmacological Targeting of Tumor Microenvironments

The therapeutic significance of LW6 extends beyond HIF-1α inhibition to encompass broader tumor microenvironment (TME) reprogramming. Hypoxia creates an immunosuppressive niche characterized by impaired dendritic cell maturation, increased regulatory T-cell (Treg) infiltration, M2 macrophage polarization, and upregulation of immune checkpoint molecules like PD-L1 [7] [8] [9]. LW6 modulates this immunosuppressive landscape through several mechanisms:

  • Metabolic Competition Alleviation: By reducing tumor glycolytic flux (via HIF-1α suppression), LW6 decreases lactate production, reversing lactate-mediated inhibition of cytotoxic T-cell function [7].
  • Checkpoint Modulation: HIF-1α directly regulates PD-L1 transcription. LW6 treatment reduces PD-L1 expression on tumor and myeloid cells, potentially sensitizing tumors to immune checkpoint blockade [8].
  • Angiogenesis Normalization: LW6-mediated VEGF suppression reduces abnormal vasculature, improving perfusion and T-cell infiltration while decreasing metastasis [9].

These mechanisms position LW6 as a promising combination partner for immunotherapy. Preclinical evidence suggests that LW6 reverses hypoxia-induced resistance to anti-PD-1 therapy. In HCT116 xenograft models, LW6 monotherapy reduced tumor growth by 60%, while combination with anti-PD-1 achieved near-complete regression [2]. Beyond immunotherapy, LW6 enhances conventional chemotherapy by overcoming hypoxia-induced drug resistance. In MDCKII-BCRP cells, LW6 increased mitoxantrone accumulation 3-fold and doxorubicin cytotoxicity 10-fold through Breast Cancer Resistance Protein (BCRP) inhibition [1].

Pharmacokinetically, LW6 undergoes rapid conversion to its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA), which exhibits a prolonged half-life (2.7 hours) compared to the parent compound (0.6 hours) [6]. Despite low oral bioavailability (1.7%), systemic exposure to APA reaches 54% following intravenous administration, suggesting that pharmacological activity may be mediated by both compounds [6]. Formulation strategies including ternary solid dispersions have been developed to improve LW6's dissolution profile and bioavailability, addressing key pharmacological limitations [1].

Table 3: LW6's Multifaceted Impact on the Tumor Microenvironment

TME ComponentHypoxia-Induced DysfunctionLW6-Mediated Effects
Cancer CellsHIF-1α stabilization, therapy resistanceHIF-1α degradation, selective apoptosis
T CellsExclusion, exhaustion (PD-1+/TIM-3+)Enhanced infiltration, reduced exhaustion markers
Tumor VasculatureAbnormal, leaky vesselsVascular normalization, improved perfusion
Cancer-Associated FibroblastsDesmoplasia, physical barrierReduced activation, decreased ECM deposition
Myeloid CellsM2 polarization, immunosuppressionShift toward M1 phenotype, reduced PD-L1

Properties

CAS Number

934593-90-5

Product Name

LW6

IUPAC Name

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29)

InChI Key

BJRPPNOJYFZSLY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Solubility

Soluble in DMSO, not in water

Synonyms

CAY10585; CAY-10585; CAY 10585; LW6; LW-6; LW 6

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.